1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methoxy group, and a trifluoromethyl group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy tetralone with 1-diazo-3-methyl-2-butanone. The reaction is typically carried out under Lewis acid-promoted conditions, which facilitate the generation of destabilized vinyl cations. These cations undergo a 1,2-shift across the alkene, followed by an irreversible C-H insertion to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxy group to a methoxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving hydroxy and methoxy groups.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.
Industry: The compound might be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects is not well-documented. its chemical structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions could influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy tetralone: A precursor in the synthesis of the target compound.
1-Diazo-3-methyl-2-butanone: Another precursor used in the synthesis.
Cyclopentenones: Structurally related compounds that share some chemical properties.
Uniqueness
1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13F3O2 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
6-methoxy-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O2/c1-17-9-4-5-10-8(7-9)3-2-6-11(10,16)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3 |
InChI Key |
KQQKDNLMXYUGGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C(F)(F)F)O |
Origin of Product |
United States |
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